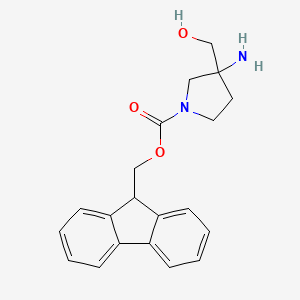

(9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H-NMR (400 MHz, DMSO-d₆) assignments are summarized below:

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.89–2.24 | m | Pyrrolidine H-2 and H-4 |

| 3.34–3.54 | m | H-5 (pyrrolidine) and -CH₂OH |

| 4.12–4.42 | m | Fluorenylmethyl -OCH₂- |

| 5.16 | br.s | -NH₂ (exchangeable) |

| 7.29–7.89 | m | Fluorenyl aromatic protons |

¹³C-NMR (100 MHz, DMSO-d₆) highlights include:

Infrared (IR) Spectroscopy

Major IR absorptions (KBr, cm⁻¹):

- 3320–3450 : N-H and O-H stretches.

- 1695 : Carbamate C=O stretch.

- 1250 : C-O-C asymmetric stretch.

Mass Spectrometry (MS)

- ESI-MS (m/z): [M+H]⁺ = 339.4 (calc. 338.4).

- Fragmentation pathways include loss of the fluorenylmethyl group (-223.2 Da) and decarboxylation (-44 Da).

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide the following insights:

Optimized Geometry

- The pyrrolidine ring adopts a C₃-endo puckering with a dihedral angle of 28.7° between N1-C2-C3-C4.

- The hydroxymethyl group (-CH₂OH) forms an intramolecular hydrogen bond with the carbamate oxygen (O···H-O distance = 2.1 Å).

Molecular Orbital Analysis

- HOMO (-6.2 eV): Localized on the fluorenyl aromatic system and carbamate carbonyl.

- LUMO (-1.8 eV): Primarily located on the pyrrolidine ring, indicating susceptibility to nucleophilic attack at C-3.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c21-20(13-23)9-10-22(12-20)19(24)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,23H,9-13,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESJENMGMSHOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CO)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672944 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951625-98-2 | |

| Record name | 9H-Fluoren-9-ylmethyl 3-amino-3-(hydroxymethyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951625-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9H-Fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

As for the pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations. The hydroxymethyl group, for instance, could potentially be metabolized through oxidation reactions.

The compound’s action and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound. For example, the stability of the Fmoc group could be affected by the pH of the environment, as it can be removed under basic conditions .

Biochemical Analysis

Biochemical Properties

(9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminopeptidases and carboxypeptidases. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to inhibition or modification of enzyme activity. Additionally, the compound can form hydrogen bonds with proteins, affecting their structure and function.

Cellular Effects

The effects of (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to upregulation or downregulation of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular damage, and organ toxicity. Threshold effects are often observed, where a specific dosage range produces optimal results without adverse effects.

Metabolic Pathways

(9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in amino acid metabolism, such as transaminases and dehydrogenases. These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. The compound’s metabolism can also lead to the formation of active or inactive metabolites, further modulating its effects.

Transport and Distribution

Within cells and tissues, (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression.

Subcellular Localization

The subcellular localization of (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its presence in the cytoplasm can affect cytoskeletal dynamics and intracellular signaling.

Biological Activity

(9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate, with the molecular formula and CAS number 951625-98-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a fluorenyl group attached to a pyrrolidine ring. Its molecular weight is approximately 338.4 g/mol, and it has been studied for its various biological activities.

Biological Activity

The biological activity of (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate is primarily linked to its interaction with biological pathways that influence cellular functions. Below are some key areas of activity:

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in neurodegenerative diseases. For example, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which could be beneficial in treating conditions like Alzheimer's disease. A study highlighted that compounds with similar structures exhibited significant AChE inhibitory activity, suggesting a potential pathway for further investigation into this compound's efficacy .

2. Neuroprotective Effects

Preliminary studies have suggested that (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate may offer neuroprotective benefits. It has been associated with reducing oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative diseases .

3. Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative damage in cells, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Case Studies

Several case studies have explored the biological effects of related compounds, providing insight into the potential applications of (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate:

The exact mechanism through which (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects remains to be fully elucidated. However, it is hypothesized that its action may involve:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes such as AChE.

- Modulation of Neurotransmitter Levels : Potentially increasing levels of acetylcholine by inhibiting its breakdown.

- Reduction of Oxidative Stress : By scavenging free radicals and enhancing cellular antioxidant defenses.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

The compound has been investigated for its potential neuropharmacological effects. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. Preliminary studies indicate that derivatives of this compound exhibit activity at serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

Anticancer Properties

Research has shown that (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, suggesting potential as a lead compound for developing new anticancer agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Medicinal Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Neuropharmacology | Potential interaction with neurotransmitter systems | Preliminary studies |

| Anticancer Activity | Inhibition of cancer cell proliferation | In vitro studies |

| Other Therapeutic Uses | Possible anti-inflammatory effects | Ongoing research |

Materials Science

Polymer Synthesis

The compound serves as a building block in the synthesis of advanced polymers. Its unique functional groups allow for the creation of copolymers with enhanced mechanical properties and thermal stability. Research has focused on incorporating this compound into polymer matrices to develop materials suitable for biomedical applications, such as drug delivery systems.

Nanomaterials

Recent studies have explored the use of (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during nanoparticle formation has implications for creating stable colloidal solutions used in various applications, including catalysis and sensing.

Synthetic Intermediate

Chemical Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the development of other complex molecules. Its versatile structure allows for various modifications, making it a valuable precursor in synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Derivatives

A notable case study involves the synthesis of derivatives from (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate aimed at enhancing biological activity. Researchers modified the hydroxymethyl group to explore its influence on receptor binding affinity and selectivity.

Comparison with Similar Compounds

(9H-Fluoren-9-yl)methyl 3-[(9H-Fluoren-9-yl)methoxycarbonylamino]-4-(Methoxyimino)piperidine-1-carboxylate (Compound 10)

- Structure: Dual Fmoc protection with a methoxyimino substituent on a piperidine ring.

- Molecular Weight : 610 (M+Na+) .

- Key Differences: Higher molecular weight due to dual Fmoc groups and piperidine scaffold. Melting point: 152–154°C, slightly higher than analogs due to increased π-stacking from aromatic Fmoc groups .

(9H-Fluoren-9-yl)methyl 3-Hydroxypyrrolidine-1-carboxylate (CAS: 948551-28-8)

- Structure : Single Fmoc group with a hydroxyl substituent at the 3-position.

- Molecular Weight : 309.36 g/mol .

- Key Differences: Lacks the amino and hydroxymethyl groups, reducing nucleophilicity and hydrogen-bonding capacity. Lower melting point (~61–244°C, depending on purity) due to reduced polarity . Used in applications requiring mild deprotection conditions .

Boc-Protected Analogs

(R)-tert-Butyl 2-(Hydroxymethyl)pyrrolidine-1-carboxylate

- Structure : Boc (tert-butoxycarbonyl)-protected pyrrolidine with a hydroxymethyl group.

- Molecular Weight : 217.3 g/mol .

- Key Differences :

Complex Substituted Derivatives

(9H-Fluoren-9-yl)methyl (2R,3R)-3-(4-Bromophenyl)-2-(Quinolin-8-ylcarbamoyl)pyrrolidine-1-carboxylate (Compound 3)

- Structure: Fmoc-protected pyrrolidine with bromophenyl and quinoline substituents.

- Key Differences :

Physicochemical and Functional Comparisons

Stability and Handling

- Stability: Fmoc derivatives require storage in inert, dark conditions to prevent deprotection. The target compound’s amino group may necessitate additional precautions against oxidation .

- Hazards : Related Fmoc compounds (e.g., CAS 948551-28-8) carry hazards like H302 (harmful if swallowed) and H319 (eye irritation) .

Preparation Methods

Starting Materials

- 3-amino-3-(hydroxymethyl)pyrrolidine or its ester derivatives (e.g., tert-butyl (S)-3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate)

- Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

- Sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3)

- Solvents: Tetrahydrofuran (THF), water, ethyl acetate (EtOAc), and others as needed

Protection of the Amino Group with Fmoc

A typical procedure for Fmoc protection is as follows:

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Dissolve amino alcohol in water and add sodium bicarbonate (4 equiv.) | The mixture is stirred for 20 minutes to deprotonate the amine and neutralize the medium. | Reaction mixture preparation |

| 2 | Add THF to the mixture and cool to 0°C in an ice bath. | Cooling controls the reaction rate and minimizes side reactions. | Temperature control |

| 3 | Add Fmoc-Cl (1.15 equiv.) dissolved in THF dropwise at 0°C | Slow addition ensures controlled reaction and prevents overreaction. | Key step for Fmoc protection |

| 4 | Warm to room temperature and stir overnight. | Ensures complete reaction of amino group with Fmoc-Cl. | Reaction completion |

| 5 | Extract twice with EtOAc, wash organic layers with water and brine | Removes inorganic salts and impurities. | Purification step |

| 6 | Dry organic phase over Na2SO4, filter, concentrate in vacuo | Removes residual moisture and solvents. | Preparation for chromatography |

| 7 | Purify by flash chromatography (e.g., hexane/ethyl acetate 2:1) | Isolates pure Fmoc-protected amino alcohol. | Final product purification |

This method is adapted from a general procedure reported in the literature for Fmoc protection of amino alcohols, including pyrrolidine derivatives.

Alternative Protection Strategies

- Cbz Protection: In some cases, carbobenzyloxy (Cbz) protection is employed as an alternative to Fmoc. The procedure involves benzyl chloroformate, potassium carbonate in water/THF at 0°C, followed by extraction and purification. However, for the target compound, Fmoc protection is preferred due to its compatibility with peptide synthesis.

Representative Data from Literature

Analytical Characterization

- NMR Spectroscopy: Proton NMR typically shows aromatic signals from the fluorenyl group (7.2–7.9 ppm), methylene protons adjacent to nitrogen and oxygen, and signals corresponding to the hydroxymethyl group.

- Mass Spectrometry: Confirms molecular weight (~308.4 g/mol for the Fmoc-protected compound).

- Chromatography: Flash chromatography is the preferred purification method, using hexane/ethyl acetate mixtures to achieve high purity.

Summary Table of Preparation Steps

| Step No. | Operation | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Amino alcohol dissolution | Water + NaHCO3 (4 equiv.) | Deprotonate amine |

| 2 | Cooling | 0°C, ice bath | Control reaction rate |

| 3 | Fmoc-Cl addition | Fmoc-Cl (1.15 equiv.) in THF, dropwise | Amino group protection |

| 4 | Stirring | Room temperature, overnight | Complete reaction |

| 5 | Extraction | EtOAc, water, brine | Remove impurities |

| 6 | Drying and concentration | Na2SO4 drying, vacuum concentration | Prepare for purification |

| 7 | Purification | Flash chromatography (hexane/EtOAc 2:1) | Isolate pure product |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing (9H-fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate, and what key reaction conditions are required?

- Methodological Answer : The compound is typically synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection of the pyrrolidine core. A common approach involves coupling 3-amino-3-(hydroxymethyl)pyrrolidine with Fmoc-Cl (Fmoc-chloroformate) under basic conditions (e.g., NaHCO₃ or DIEA in THF/DCM). Post-reaction purification often employs reverse-phase HPLC with acetonitrile/water gradients to isolate the product . Critical steps include maintaining anhydrous conditions to prevent premature Fmoc deprotection and monitoring reaction progress via TLC or LC-MS.

Q. How is this compound utilized as a building block in solid-phase peptide synthesis (SPPS), and what advantages does its structural features offer?

- Methodological Answer : The compound serves as a conformationally constrained amino acid analog in SPPS. The Fmoc group enables temporary amine protection during iterative coupling, while the hydroxymethyl side chain allows functionalization (e.g., glycosylation or bioconjugation). Its pyrrolidine core introduces rigidity, which can modulate peptide secondary structures. Applications include synthesizing peptidomimetics for targeting G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical challenges during the synthesis of this compound, particularly at the 3-amino-3-(hydroxymethyl)pyrrolidine core?

- Methodological Answer : Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. For example, asymmetric hydrogenation of a ketone intermediate with Ru-BINAP catalysts can yield the desired (R)- or (S)-configuration. Chiral HPLC (e.g., with a CHIRALPAK® column) or X-ray crystallography is used to confirm stereochemistry . Computational modeling (DFT calculations) further predicts energy barriers for stereochemical inversion .

Q. How can conflicting NMR data on the hydroxymethyl group’s conformation be resolved, and what computational methods validate these findings?

- Methodological Answer : Variable-temperature NMR (VT-NMR) in D₂O or CDCl₃ can elucidate dynamic equilibria between hydroxymethyl rotamers. Coupling constants (e.g., ) and NOESY correlations identify dominant conformers. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model rotational barriers and validate experimental data .

Q. What are the optimal reverse-phase HPLC conditions for purifying this compound, considering its polarity and Fmoc group?

- Methodological Answer : A C18 column with a gradient of 10–90% acetonitrile in water (0.1% TFA) over 20 minutes effectively separates the compound from byproducts. Detection at 265 nm (λ_max for Fmoc) ensures sensitivity. For scale-up, preparative HPLC with a flow rate of 15 mL/min and fraction collection based on UV triggers is recommended .

Q. What mechanisms underlie the stability issues of this compound under basic conditions, and how can they be mitigated during peptide coupling reactions?

- Methodological Answer : The Fmoc group is labile under basic conditions (e.g., piperidine in DMF), leading to premature deprotection. Stability is enhanced by using milder bases (e.g., 20% morpholine in DMF) or low temperatures (0–4°C). Kinetic studies via LC-MS monitor degradation rates, while additives like HOBt (hydroxybenzotriazole) suppress side reactions during coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.